molecular formula C22H19ClN2O7 B7477011 [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate

[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate

Cat. No. B7477011
M. Wt: 458.8 g/mol
InChI Key: OIGCVSZWXNBYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, which make it a valuable tool in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate involves the inhibition of PKC and PDE enzymes. PKC is a family of enzymes that play a role in cell proliferation, differentiation, and apoptosis. PDE enzymes are involved in the regulation of cyclic nucleotide levels, which are important for cellular signaling. The inhibition of these enzymes can lead to a variety of effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate in lab experiments include its ability to inhibit the activity of specific enzymes, its anti-inflammatory effects, and its ability to inhibit the growth of cancer cells. However, there are also limitations to using this compound. It can be difficult to synthesize, and it may have off-target effects that need to be taken into consideration.

Future Directions

There are several future directions for the study of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate. One potential direction is to explore the use of this compound in the treatment of cancer. It may also be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
In conclusion, [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is a valuable tool in scientific research. Its unique properties make it a promising candidate for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-(2-chloroanilino)-2-oxoethanol. The second step involves the reaction of 2-(2-chloroanilino)-2-oxoethanol with 2-furoyl chloride to form [2-(2-Chloroanilino)-2-oxoethyl] 2-furoate. The final step involves the reaction of [2-(2-Chloroanilino)-2-oxoethyl] 2-furoate with 4,5-dimethoxy-2-nitrobenzoic acid to form [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate.

Scientific Research Applications

[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate has been used in various scientific research studies. It is known for its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phosphodiesterase (PDE) enzymes. This inhibition can lead to a variety of effects, such as decreased cell proliferation and increased apoptosis.

properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O7/c1-29-18-10-13(16(11-19(18)30-2)25-21(27)17-8-5-9-31-17)22(28)32-12-20(26)24-15-7-4-3-6-14(15)23/h3-11H,12H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGCVSZWXNBYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate

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